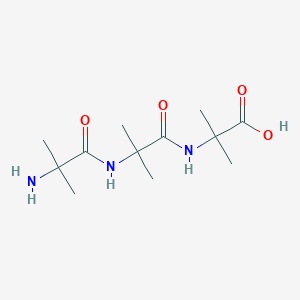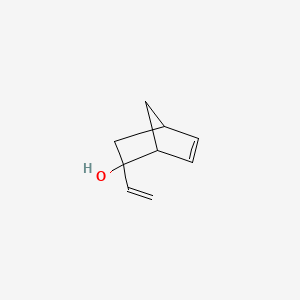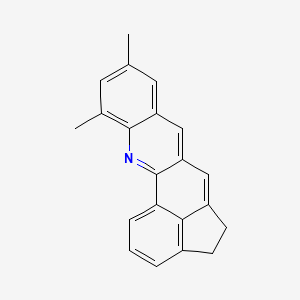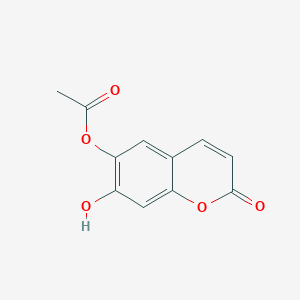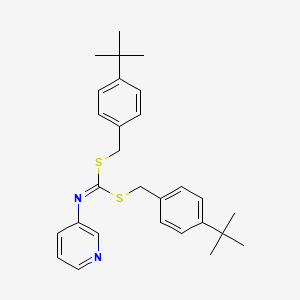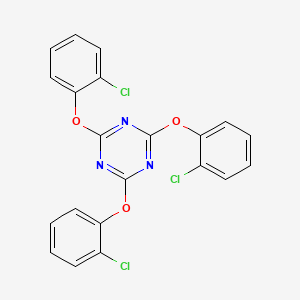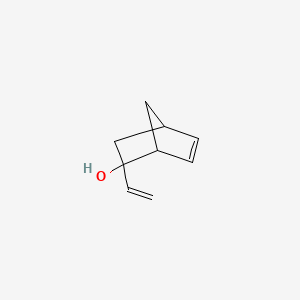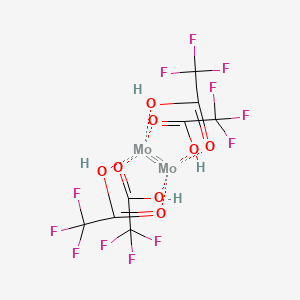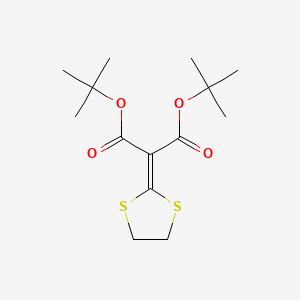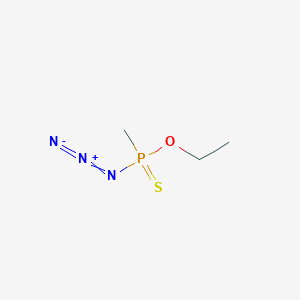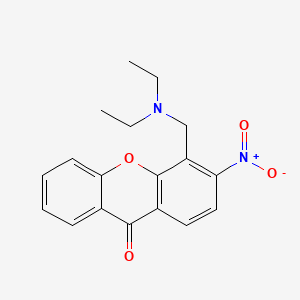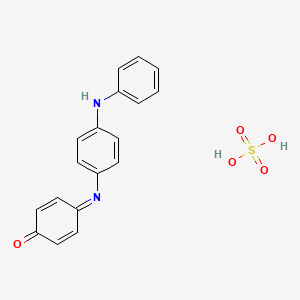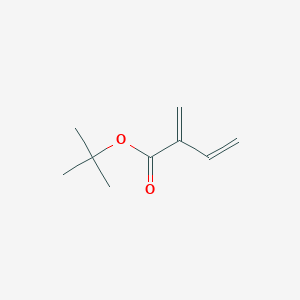
tert-Butyl 2-methylidenebut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-methylidenebut-3-enoate is an organic compound with the molecular formula C9H16O2. It is a derivative of butenoate, featuring a tert-butyl group and a methylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the reaction of 1-buten-4-ol with acetic acid or anhydride under acidic conditions. The reaction requires an appropriate temperature and time to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-methylidenebut-3-enoate exerts its effects involves its interaction with various molecular targets. The compound can form enolate ions, which participate in nucleophilic attacks on electrophilic centers. This reactivity is crucial in many of its chemical transformations .
Comparison with Similar Compounds
- tert-Butyl but-3-enoate
- tert-Butyl 3-butenoate
- tert-Butyl isocyanide
Comparison: tert-Butyl 2-methylidenebut-3-enoate is unique due to the presence of both a tert-butyl group and a methylidene group, which confer distinct reactivity patterns.
Properties
CAS No. |
44985-61-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tert-butyl 2-methylidenebut-3-enoate |
InChI |
InChI=1S/C9H14O2/c1-6-7(2)8(10)11-9(3,4)5/h6H,1-2H2,3-5H3 |
InChI Key |
YHFATJYBSKDTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
